

Check Availability & Pricing

# Application Notes and Protocols: L202 (LHNVD-202) in Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**L202**, more formally known as LHNVD-202, is a novel unconjugated composite peptide vaccine in preclinical development by Longhorn Vaccines & Diagnostics LLC.[1][2] This innovative vaccine candidate is designed to provide broad and durable protection against both seasonal and pandemic influenza strains, as well as SARS-CoV-2.[1] LHNVD-202 is comprised of highly conserved influenza hemagglutinin, neuraminidase, and matrix (M1/M2/M2e) epitopes, along with a SARS-CoV-2 RNA polymerase epitope.[1] A similar vaccine candidate, LHNVD-201, incorporates epitopes from the SARS-CoV-2 spike protein and RNA polymerase, in addition to influenza neuraminidase and matrix proteins.[3][4] These application notes provide a summary of the available preclinical data and representative protocols for the evaluation of such composite peptide vaccines.

# **Mechanism of Action**

The primary mechanism of action for LHNVD-202 and related composite peptide vaccines is to elicit a robust and balanced immune response against highly conserved epitopes of the target pathogens. By focusing on these conserved regions, the vaccine aims to provide protection against a wide range of viral strains and variants. The inclusion of an adjuvant is critical to enhance the immunogenicity of the peptide antigens. Adjuvants such as Addavax (a squalene-based oil-in-water nano-emulsion similar to MF59) and the US Army's Liposomal Adjuvant (ALFQ) have been used in preclinical studies of Longhorn's peptide vaccines.[3][5][6][7] These



adjuvants are known to stimulate both cellular (Th1) and humoral (Th2) immune responses, leading to the production of high-titer neutralizing antibodies and the activation of T-cells.[5][6] [8] The observed induction of both IgG1 and IgG2a antibody isotypes in preclinical studies of LHNVD-201 suggests a balanced Th1/Th2 response.[3]

## **Data Presentation**

Table 1: Preclinical Immunogenicity of LHNVD-202

| Parameter           | Details                                                                                                                       | Reference |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| Vaccine             | LHNVD-202                                                                                                                     | [1]       |
| Description         | Unconjugated composite peptide vaccine with conserved influenza (HA, NA, M1/M2/M2e) and SARS-CoV-2 (RNA polymerase) epitopes. | [1]       |
| Animal Model        | ICR Mice                                                                                                                      | [1]       |
| Dose                | 40 μg                                                                                                                         | [1]       |
| Administration      | Intramuscular (i.m.)                                                                                                          | [1]       |
| Schedule            | Days 0, 21, and 35                                                                                                            | [1]       |
| Observed Outcome    | Elicited broad and durable antibody responses targeting both influenza and coronavirus strains.                               | [1]       |
| Functional Activity | Antisera demonstrated hemagglutinin and neuraminidase inhibition of human and avian influenza strains.                        | [1]       |

**Table 2: Preclinical Immunogenicity of LHNVD-201** 



| Parameter            | Details                                                                                                                                                                     | Reference |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Vaccine              | LHNVD-201                                                                                                                                                                   | [3][4]    |
| Description          | Unconjugated composite peptide vaccine with conserved influenza (NA, M1/M2) and SARS-CoV-2 (Spike Protein, RNA Polymerase) epitopes.                                        | [3][4]    |
| Animal Model         | ICR (outbred) Mice                                                                                                                                                          | [3]       |
| Dose                 | 20 μg                                                                                                                                                                       | [3]       |
| Adjuvant             | Addavax                                                                                                                                                                     | [3]       |
| Administration       | Subcutaneous (s.c.)                                                                                                                                                         | [3]       |
| Schedule             | Primary immunization with responses monitored over time.                                                                                                                    | [3]       |
| Antibody Response    | Generated broad and durable antibodies to hCoV-NL63, SARS-CoV-2 (beta, delta, omicron), human influenza A (H1N1, H3N2), avian influenza A (H5N1), and influenza B (BV, BY). | [3]       |
| Duration of Response | Antibody responses were observed from day 21 post-primary immunization and persisted through day 150.                                                                       | [3]       |
| Functional Activity  | Generated functional antibodies with cross-neutralizing activity against influenza virus A/H3N2 and A/H1N1pdm09.                                                            | [3]       |



IgG isotypes from day 150

Immune Response Profile pooled sera indicated both Th1 [3]

and Th2 responses.

# **Experimental Protocols**

The following are representative protocols for the evaluation of composite peptide vaccines like LHNVD-202. These are based on standard immunological assays and the available information from preclinical studies.

### **Protocol 1: Murine Immunization**

Objective: To induce an immune response in mice for the evaluation of vaccine immunogenicity.

#### Materials:

- LHNVD-202 vaccine solution
- Adjuvant (e.g., Addavax)
- Phosphate-buffered saline (PBS), sterile
- Syringes and needles (appropriate for subcutaneous or intramuscular injection)
- ICR mice (6-8 weeks old)

#### Procedure:

- Vaccine Preparation: On the day of immunization, prepare the vaccine formulation by mixing the LHNVD-202 peptide solution with the adjuvant according to the manufacturer's instructions. For example, with AddaVax, a 1:1 ratio of antigen to adjuvant is often used.[6]
- Animal Handling: Acclimatize mice to the facility for at least one week prior to the start of the experiment.
- Immunization:



- $\circ$  For subcutaneous administration (as with LHNVD-201), inject 20  $\mu$ g of the vaccine formulation in a total volume of 100  $\mu$ L into the scruff of the neck.[3]
- $\circ$  For intramuscular administration (as with LHNVD-202), inject 40  $\mu$ g of the vaccine formulation in a total volume of 50  $\mu$ L into the quadriceps muscle.[1]
- Boosting: Administer booster immunizations as required by the experimental design (e.g., on days 21 and 35).[1]
- Monitoring: Monitor the animals for any adverse reactions at the injection site and for overall health.
- Sample Collection: Collect blood samples via submandibular or retro-orbital bleeding at specified time points (e.g., day 0 (pre-bleed), day 21, day 35, and day 150) to evaluate the antibody response.[3]

# Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination

Objective: To quantify the titer of antigen-specific antibodies in immunized mouse serum.

#### Materials:

- 96-well high-binding ELISA plates
- LHNVD-202 peptide epitopes (for coating)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 5% non-fat milk or 1% BSA)
- Wash buffer (PBS with 0.05% Tween-20)
- Serum samples from immunized and control mice
- HRP-conjugated secondary antibodies (e.g., anti-mouse IgG, IgG1, IgG2a)
- TMB substrate solution



- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

#### Procedure:

- Antigen Coating: Dilute the LHNVD-202 peptides to 1-2 μg/mL in coating buffer. Add 100 μL per well to the ELISA plate. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add 200 μL of blocking buffer to each well and incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Serum Incubation: Prepare serial dilutions of the mouse serum in blocking buffer (e.g., starting at 1:100). Add 100  $\mu$ L of each dilution to the wells. Incubate for 2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer according to the manufacturer's recommendation. Add 100 μL to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Development: Add 100  $\mu$ L of TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Stopping the Reaction: Add 50 μL of stop solution to each well.
- Reading: Read the absorbance at 450 nm using a microplate reader. The antibody titer is
  typically defined as the reciprocal of the highest serum dilution that gives an absorbance
  value above a predetermined cut-off (e.g., 2-3 times the background).

# **Protocol 3: Microneutralization Assay**

# Methodological & Application



Objective: To assess the functional ability of vaccine-induced antibodies to neutralize viral infectivity.

#### Materials:

- Madin-Darby Canine Kidney (MDCK) cells for influenza or Vero E6 cells for SARS-CoV-2
- 96-well cell culture plates
- Influenza and SARS-CoV-2 viral stocks
- Cell culture medium (e.g., DMEM) with appropriate supplements
- Serum samples (heat-inactivated at 56°C for 30 minutes)
- Virus diluent (e.g., serum-free media with TPCK-trypsin for influenza)
- Fixation solution (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
- Primary antibody against a viral protein (e.g., nucleoprotein)
- HRP-conjugated secondary antibody
- TMB substrate and stop solution or other suitable detection reagent

#### Procedure:

- Cell Seeding: Seed MDCK or Vero E6 cells in 96-well plates to form a confluent monolayer on the day of the assay.
- Serum Dilution: Prepare serial two-fold dilutions of the heat-inactivated serum samples in virus diluent.
- Virus-Serum Incubation: Mix the diluted serum with a standardized amount of virus (e.g., 100 TCID<sub>50</sub>). Incubate for 1-2 hours at 37°C to allow antibodies to neutralize the virus.



- Infection: Remove the culture medium from the cells and add the serum-virus mixture to the wells. Incubate for 1-2 hours at 37°C.
- Incubation: Remove the inoculum and add fresh culture medium. Incubate the plates for 18-24 hours (for SARS-CoV-2) or up to 72 hours (for influenza) at 37°C in a CO<sub>2</sub> incubator.
- Detection of Viral Antigen:
  - Fix and permeabilize the cells.
  - Perform an ELISA-based detection of a viral antigen within the infected cells by incubating with a primary antibody followed by an HRP-conjugated secondary antibody and substrate.
- Data Analysis: The neutralization titer is the reciprocal of the highest serum dilution that shows a significant reduction (e.g., ≥50%) in viral infection compared to control wells with no serum.

# **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for preclinical evaluation of LHNVD-202.





Click to download full resolution via product page

Caption: Generalized signaling pathway for an adjuvanted peptide vaccine.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Preclinical data on new composite peptide vaccine from Longhorn | BioWorld [bioworld.com]
- 2. Longhorn Vaccines and Diagnostics to Present Data on Single and Dual Peptide Universal Influenza Candidates at ESCMID 2025 [businesswire.com]
- 3. Peptide-based vaccine candidate provides long-term immunity against multiple strains of influenza and COVID-19 | BioWorld [bioworld.com]
- 4. Longhorn Vaccine and Diagnostics' data shows lhnvd-201 can neutralize covid-19 and influenza coinfection [synapse.patsnap.com]
- 5. Army Liposome Formulation (ALF) Family of Vaccine Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Longhorn Vaccines and Diagnostics Reports Composite Peptide Vaccines Generate Immune Responses to Both Influenza and Coronavirus BioSpace [biospace.com]
- 8. Vaccination with synthetic long peptide and CpG 2395 in AddaVax induces potent antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: L202 (LHNVD-202) in Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931633#I202-application-in-vaccine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com